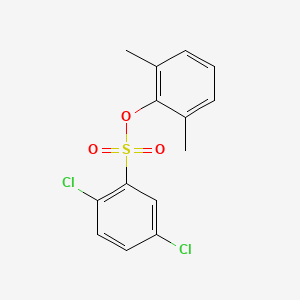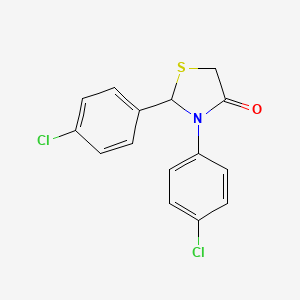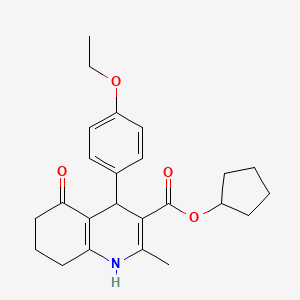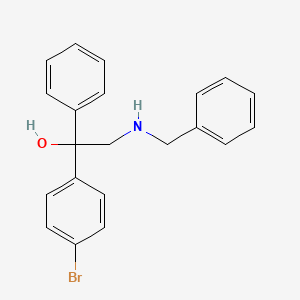
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCPT, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. DCPT belongs to the class of pyrimidine derivatives, which have been extensively investigated for their biological activities.
Mechanism of Action
The exact mechanism of action of 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the disease process. For example, 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects, depending on the specific application. For example, 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has a high degree of chemical stability. However, 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective analogs of 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the potential use of 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a diagnostic tool for certain diseases, such as cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in various disease states.
Synthesis Methods
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the reaction of 2,3-dichlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrimidine ring. The resulting product is a white crystalline powder, which can be purified by recrystallization.
Scientific Research Applications
1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. 1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-5-2-1-3-6(9(5)12)14-8(16)4-7(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRSGDJZTQAWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)

![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)

![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)


![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)
